N-(4-Fluorobenzyl)-4-iodoaniline
Description
N-(4-Fluorobenzyl)-4-iodoaniline is an aromatic amine derivative characterized by a 4-iodoaniline backbone substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₃H₁₁FIN, with a molecular weight of 327.14 g/mol (inferred from its positional isomer, N-(4-Fluorobenzyl)-2-iodoaniline, which shares the same formula ). The compound features a fluorine atom at the para-position of the benzyl group and an iodine atom at the para-position of the aniline ring.
The iodine atom’s polarizability and the fluorine atom’s electron-withdrawing nature likely influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUBAHJOGTTXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-4-iodoaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorobenzyl)-4-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-Fluorobenzyl)-4-iodoaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-4-iodoaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-Fluorobenzyl)-4-iodoaniline with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons:
Positional Isomerism (4-Iodo vs. 2-Iodo):
- This compound and its 2-iodo isomer differ in iodine placement on the aniline ring. The para-iodo derivative likely exhibits enhanced steric accessibility compared to the ortho-substituted isomer, which may influence binding in coordination complexes or biological targets .
- The 2-iodo isomer has a calculated LogP of 4.12, suggesting moderate lipophilicity, while the 4-iodo derivative may display similar solubility trends .
Electronic Effects of Substituents:
- Methoxy vs. Iodo Groups: N-(4-Fluorobenzyl)-2-methoxyaniline (MW 245.27) has a lower molecular weight and higher polarity due to the electron-donating methoxy group, enhancing aqueous solubility compared to iodo derivatives .
- Halogen Substitution (I vs. Br/Cl): Bromo analogues (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) exhibit shorter bond lengths (C-Br: ~1.89 Å vs. C-I: ~2.09 Å), impacting crystallographic packing and reactivity . Chlorinated derivatives, such as N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, demonstrate fluorescent properties, suggesting iodine’s heavy atom effect may quench fluorescence in iodo analogues .
Functional Group Diversity: Schiff Base Derivatives: The Schiff base N-(2-hydroxy-3-methoxybenzalidene)-4-iodoaniline (MW 353.20) forms copper(II) complexes with nonlinear optical properties, highlighting the utility of 4-iodoaniline derivatives in materials science . Pharmacological Potential: Fluorobenzyl-substituted compounds, such as (R)-N-(4-fluorobenzyl)piperidine-4-carboxamide derivatives, have been investigated as SARS-CoV-2 inhibitors, suggesting that this compound could serve as a scaffold for antiviral drug design .
Research Findings:
- Structural Insights: Crystallographic studies on bromo analogues reveal that halogen position and substituent electronegativity influence molecular conformation. For example, 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide exhibits two distinct molecules (A and B) per asymmetric unit due to steric and electronic effects .
- Optical Properties: Schiff base derivatives of 4-iodoaniline demonstrate third-order nonlinear optical susceptibility (χ⁽³⁾ ~10⁻¹² esu), attributed to charge transfer interactions between the iodine atom and conjugated π-systems .
Biological Activity
N-(4-Fluorobenzyl)-4-iodoaniline is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a fluorobenzyl group and an iodoaniline moiety, which may influence its interaction with biological targets. The presence of fluorine is known to enhance lipophilicity and metabolic stability, while iodine can provide radiolabeling opportunities for imaging studies.
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. The fluorobenzyl group enhances binding affinity to targets, while the iodine atom may facilitate imaging due to its radiopaque properties.
Biological Applications
- Medicinal Chemistry : The compound has been explored as a potential precursor for synthesizing biologically active molecules. Its unique structure allows for the development of new drug candidates targeting various biological pathways.
- Tyrosinase Inhibition : Recent studies have highlighted the compound's role as a competitive inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. This property is particularly relevant for treating hyperpigmentation disorders. For instance, derivatives with the 4-fluorobenzylpiperazine moiety exhibited significant inhibitory effects on TYR, with IC50 values as low as 0.18 μM, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .
- Antimelanogenic Effects : In vitro studies have demonstrated that compounds derived from this compound can exert antimelanogenic effects on B16F10 cells without cytotoxicity, suggesting potential therapeutic applications in skin pigmentation disorders .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound and its derivatives:
- Table 1: Inhibitory Activity Against Tyrosinase
| Compound Name | IC50 (μM) | Remarks |
|---|---|---|
| Kojic Acid | 17.76 | Reference compound |
| Compound 26 | 0.18 | Highly effective inhibitor |
| Compound 9 | 40.43 | Least effective in the series |
These findings indicate that structural modifications can significantly influence the inhibitory potency against TYR.
Structural Activity Relationship (SAR)
The SAR studies suggest that the presence of the fluorobenzyl group is crucial for enhancing the binding affinity to TYR, while variations in substituents can alter the overall activity profile. For instance, compounds with additional aromatic rings showed reduced effectiveness due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
